(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl-pyridinyl group and a tert-butoxycarbonyl-protected carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamine precursors.
Introduction of the Trifluoromethyl-Pyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the piperazine ring.
Protection of the Carboxylic Acid: The carboxylic acid group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the piperazine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-pyridin-3-yl)piperazine-2-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
(S)-1-(tert-Butoxycarbonyl)-4-(4-chloropyridin-3-yl)piperazine-2-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C16H20F3N3O4 |
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Molecular Weight |
375.34 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-7-6-21(9-12(22)13(23)24)11-8-20-5-4-10(11)16(17,18)19/h4-5,8,12H,6-7,9H2,1-3H3,(H,23,24)/t12-/m0/s1 |
InChI Key |
QEGKIMMJBHXNJO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CN=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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